![molecular formula C24H24N2O3 B392714 N'-[(1E)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE](/img/structure/B392714.png)
N'-[(1E)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which is known for its versatility in chemical reactions and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide typically involves the condensation of 6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene with 2-(1-naphthyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenylidene oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target molecules, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-phenyl)acetohydrazide
- N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-benzyl)acetohydrazide
Uniqueness
Compared to similar compounds, N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide may exhibit unique properties due to the presence of the naphthyl group, which can influence its chemical reactivity and biological activity. Its specific structural features may also contribute to its distinct applications and effectiveness in various fields.
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5g/mol |
IUPAC Name |
N-[(E)-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H24N2O3/c1-28-22-13-17-10-6-12-21(20(17)15-23(22)29-2)25-26-24(27)14-18-9-5-8-16-7-3-4-11-19(16)18/h3-5,7-9,11,13,15H,6,10,12,14H2,1-2H3,(H,26,27)/b25-21+ |
InChI Key |
VXUPTPVKAJWYJR-NJNXFGOHSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCCC2=NNC(=O)CC3=CC=CC4=CC=CC=C43)OC |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)CCC/C2=N\NC(=O)CC3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCC2=NNC(=O)CC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B392631.png)
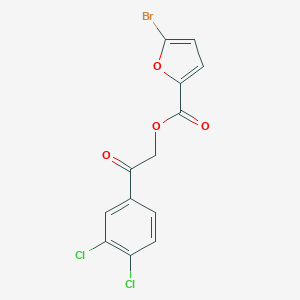
![1-[2,4-Diamino-3-({2-nitrophenyl}diazenyl)-5-methylphenyl]-2-{2-nitrophenyl}diazene](/img/structure/B392639.png)
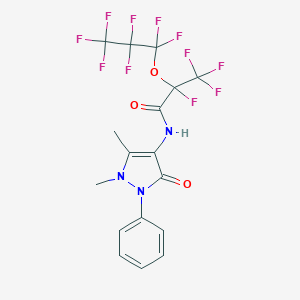
![ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE](/img/structure/B392642.png)
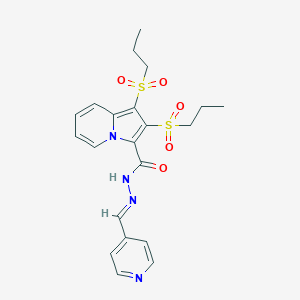
![1-[4-(hexyloxy)phenyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B392648.png)


![2-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392651.png)
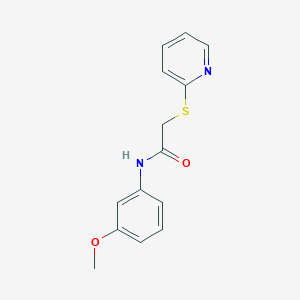
![1-(4-Bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392654.png)
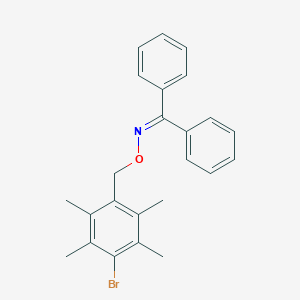
![N'-[(E)-(3-iodophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B392657.png)
